3-Amino-3-(3-fluorophenyl)cyclobutan-1-ol
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Overview
Description
3-Amino-3-(3-fluorophenyl)cyclobutan-1-ol: is a chemical compound that belongs to the class of cyclobutane derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound’s structure consists of a cyclobutane ring substituted with an amino group and a fluorophenyl group, making it a unique and versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-fluorophenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using reagents such as ammonia or amines.
Addition of the Fluorophenyl Group: The fluorophenyl group can be added through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-fluorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted cyclobutane derivatives.
Scientific Research Applications
3-Amino-3-(3-fluorophenyl)cyclobutan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-fluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-fluorophenyl)cyclobutan-1-ol
- 3-Amino-3-(4-fluorophenyl)cyclobutan-1-ol
- 3-Amino-3-(3-chlorophenyl)cyclobutan-1-ol
Uniqueness
3-Amino-3-(3-fluorophenyl)cyclobutan-1-ol stands out due to the specific positioning of the fluorophenyl group, which imparts unique chemical and biological properties. This positioning can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C10H12FNO |
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Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-amino-3-(3-fluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H12FNO/c11-8-3-1-2-7(4-8)10(12)5-9(13)6-10/h1-4,9,13H,5-6,12H2 |
InChI Key |
SNMUJTKGJNKYNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC(=CC=C2)F)N)O |
Origin of Product |
United States |
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